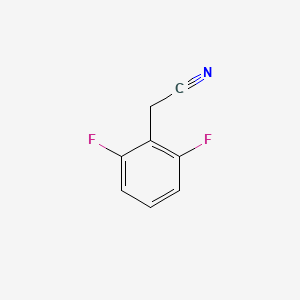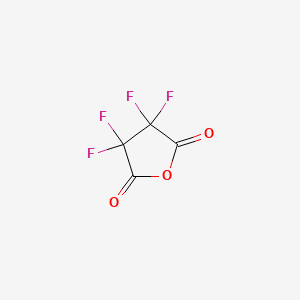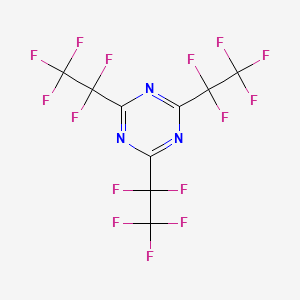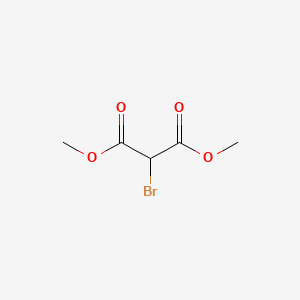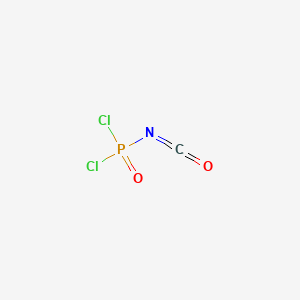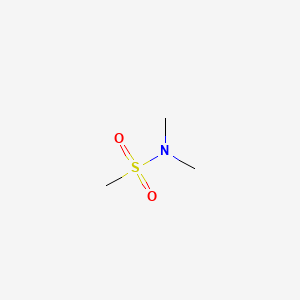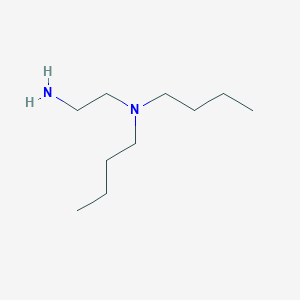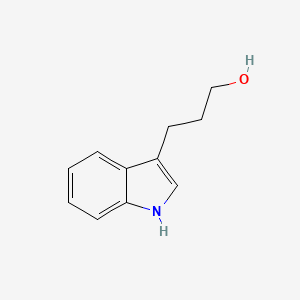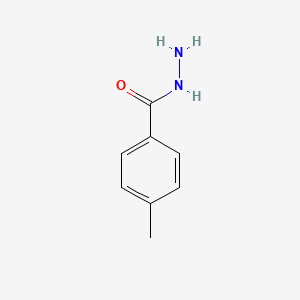
2-Propanamine, N,N,2-trimethyl-
説明
2-Propanamine, N,N,2-trimethyl- is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanamine, N,N,2-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanamine, N,N,2-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
As an amine, it may interact with its targets through processes such as protonation or deprotonation, which can influence the activity of the target .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the formation of amides and the synthesis of n-nitroso compounds .
Pharmacokinetics
They can be metabolized by enzymes such as monoamine oxidase and can be excreted in the urine .
Result of Action
Amines can influence cellular processes through their interactions with enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-tert-butylamine. For example, the pH of the environment can affect the protonation state of the amine, which can influence its interactions with its targets . Additionally, temperature and pressure can affect the volatility of the compound .
生化学分析
Biochemical Properties
2-Propanamine, N,N,2-trimethyl- plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it may interact with amine oxidases, which are enzymes that catalyze the oxidation of amines . The nature of these interactions can vary, with the compound potentially acting as a competitive inhibitor, thereby affecting the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of 2-Propanamine, N,N,2-trimethyl- on various types of cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP), leading to changes in cellular responses . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2-Propanamine, N,N,2-trimethyl- exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can result in altered biochemical pathways and cellular functions. Additionally, 2-Propanamine, N,N,2-trimethyl- may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Propanamine, N,N,2-trimethyl- can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that it can degrade over time, leading to a decrease in its effectiveness Long-term exposure to the compound may also result in changes in cellular function, such as altered gene expression or metabolic activity
Dosage Effects in Animal Models
The effects of 2-Propanamine, N,N,2-trimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or apoptosis. These dosage effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-Propanamine, N,N,2-trimethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by amine oxidases, leading to the production of metabolites that may have different biological activities The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of other interacting molecules
Transport and Distribution
The transport and distribution of 2-Propanamine, N,N,2-trimethyl- within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with other biomolecules
Subcellular Localization
The subcellular localization of 2-Propanamine, N,N,2-trimethyl- can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production
特性
IUPAC Name |
N,N,2-trimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2,3)7(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMIXBVXHWDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061277 | |
| Record name | 2-Propanamine, N,N,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-02-5 | |
| Record name | N,N,2-Trimethyl-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, N,N,2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N,N,2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, N,N,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dimethyl-tert-butylamine in photoinduced reactions with dichloro-1,4-benzoquinones?
A: N,N-Dimethyl-tert-butylamine acts as an electron donor in photoinduced reactions with dichloro-1,4-benzoquinones. [, ] This process initiates a chain of events leading to the self-substitution of the quinone molecule. Research shows that N,N-Dimethyl-tert-butylamine participates in the formation of a triplet radical ion pair with the dichloro-1,4-benzoquinone upon light irradiation. [] This radical ion pair is crucial for the subsequent self-substitution reaction.
Q2: What are the products formed in the reaction between N,N-Dimethyl-tert-butylamine and 2,5-dichloro-1,4-benzoquinone?
A2: The reaction between N,N-Dimethyl-tert-butylamine and 2,5-dichloro-1,4-benzoquinone under sunlight yields several products. These include:
- 1,4-bis(4-chloro-3,6-dioxocyclohexa-1,4-dienyloxy)-2,5-dichlorobenzene (BDB): A dimer formed from the self-substitution of two 2,5-dichloro-1,4-benzoquinone molecules. []
- 2,5-bis[4-(4-chloro-3,6-dioxocyclohexa-1,4-dienyloxy)-2,5-dichlorophenoxy]benzoquinone (BBQ): A more complex oligomer resulting from further self-substitution reactions. []
Q3: How do researchers know that photoinduced electron transfer is the initial step in these reactions?
A3: Two key pieces of evidence support the photoinduced electron transfer mechanism:
- Photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies: This technique can detect the presence of radical intermediates during reactions. Photo-CIDNP experiments on these reaction mixtures show characteristic signals confirming the formation of radical species. [, ]
- Electrochemical experiments: These experiments allow researchers to measure the reduction potentials of the involved species. The data confirms that the electron transfer from N,N-Dimethyl-tert-butylamine to the dichloro-1,4-benzoquinone is thermodynamically feasible. []
Q4: Does the structure of the amine affect its ability to participate in these photoinduced reactions?
A: Yes, the structure of the amine significantly influences its reactivity. Research indicates that hindered N,N-dimethyl-alkylamines, like N,N-Dimethyl-tert-butylamine, are particularly effective in promoting these reactions. [] This suggests that steric hindrance around the nitrogen atom likely plays a role in facilitating electron transfer and/or stabilizing the radical intermediates formed during the reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


